molecular formula C23H34FNO2 B12594054 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester

Katalognummer: B12594054
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: RZVKAWNUVBFUSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester is a heterocyclic organic compound with the molecular formula C23H34FNO2. It is known for its unique structural features, which include a piperidine ring substituted with a fluorophenyl group and a menthyl ester moiety.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester typically involves several steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-methylpiperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 1-methylpiperidine.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring.

    Esterification: The final step involves esterification with menthol to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperidine ring facilitates its interaction with enzymes and other proteins. The menthyl ester moiety may influence its pharmacokinetic properties, such as absorption and distribution .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester can be compared with similar compounds like:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H34FNO2

Molekulargewicht

375.5 g/mol

IUPAC-Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate

InChI

InChI=1S/C23H34FNO2/c1-15(2)19-10-5-16(3)13-22(19)27-23(26)21-14-25(4)12-11-20(21)17-6-8-18(24)9-7-17/h6-9,15-16,19-22H,5,10-14H2,1-4H3

InChI-Schlüssel

RZVKAWNUVBFUSF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.